Enantiomer-Specific Disease Association: D-2-HG as an Oncometabolite vs. L-2-HG in Hypoxia
The (R)-enantiomer, Sodium (R)-2-hydroxypentanedioate (D-2-HG), is the specific oncometabolite that accumulates due to neomorphic mutations in IDH1/2 in various cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma [1]. In contrast, the (S)-enantiomer (L-2-HG) is produced under hypoxic conditions via lactate dehydrogenase (LDH) and malate dehydrogenase (MDH) and is not primarily associated with IDH-mutant cancers [2]. This fundamental difference in origin and disease context means that D-2-HG is a validated diagnostic and prognostic biomarker for IDH-mutant malignancies, while L-2-HG is not [3].
| Evidence Dimension | Pathological Accumulation Condition |
|---|---|
| Target Compound Data | Accumulates in IDH1/2 mutant cancers and D-2-hydroxyglutaric aciduria |
| Comparator Or Baseline | L-2-HG accumulates under hypoxia and in L-2-hydroxyglutaric aciduria |
| Quantified Difference | D-2-HG is the specific oncometabolite for IDH-mutant cancers; L-2-HG is not |
| Conditions | Clinical and in vitro cellular models of IDH mutation and hypoxia |
Why This Matters
For research on IDH-mutant cancers, the (R)-enantiomer is the only valid analyte for modeling disease mechanisms or validating diagnostic assays.
- [1] Hao, J., Huang, Z., Zhang, S., Song, K., Wang, J., Gao, C., ... & Zhang, N. (2024). Deciphering the multifaceted roles and clinical implications of 2-hydroxyglutarate in cancer. Pharmacological Research, 209, 107438. View Source
- [2] Miura, G. (2015). Two sides of a coin. Nature Chemical Biology, 11(9), 632. View Source
- [3] Dowdy, T., & Larion, M. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv, 2024-04. View Source
